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1-[3-Methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B084806
CAS No.: 13211-37-5
M. Wt: 362.4 g/mol
InChI Key: ABVHKUUPJNVPLM-UHFFFAOYSA-N
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Description

Significance of Bioactive Peptides in Biochemical Regulation

Extensive research has demonstrated the multifaceted roles of bioactive peptides in regulating fundamental physiological processes. nih.gov They are known to be involved in the modulation of blood pressure, immune responses, inflammatory processes, and metabolic pathways. news-medical.netnih.govpnas.org For instance, certain milk-derived peptides have been shown to inhibit the angiotensin-converting enzyme (ACE), which plays a role in blood pressure regulation. medchemexpress.com Similarly, peptides derived from various food sources can act as antioxidants, antimicrobials, and immunomodulators. frontiersin.org The ability of these peptides to interact with specific receptors and enzymes with high affinity makes them key components of the body's biochemical regulatory network. mdpi.com

Overview of Enzyme Inhibition Strategies in Peptide Research

Enzyme inhibitors are crucial molecules in drug discovery, and peptides form a significant class of these inhibitors. eurekaselect.comamericanpeptidesociety.org The strategies for designing peptide-based enzyme inhibitors are varied and sophisticated. A primary approach involves creating peptides that mimic the natural substrate of a target enzyme. americanpeptidesociety.org These peptide inhibitors can bind to the enzyme's active site, preventing the natural substrate from binding and thus blocking the enzyme's activity. americanpeptidesociety.org

Inhibition can occur through several mechanisms, which are broadly classified as competitive, non-competitive, or uncompetitive. americanpeptidesociety.org Competitive inhibitors directly compete with the substrate for the active site, while non-competitive inhibitors bind to a different site (an allosteric site) on the enzyme, changing its conformation and reducing its efficiency. americanpeptidesociety.org

To overcome the natural limitations of peptides, such as susceptibility to degradation by proteases, various chemical modification strategies are employed. mdpi.comfrontiersin.org These include the cyclization of the peptide backbone to create a more rigid and stable structure, the incorporation of unnatural or D-amino acids, and other backbone alterations. mdpi.commdpi.com Such modifications can enhance the peptide's stability, binding affinity, and specificity for the target enzyme, making them more effective as modulators. mdpi.comfrontiersin.org

Historical Context and Utility of N-Terminal Protecting Groups in Peptide Chemistry

Chemical peptide synthesis is the process of linking multiple amino acids together to form a peptide chain. wikipedia.org A fundamental challenge in this process is controlling the reactive amino and carboxyl groups of the amino acids to ensure they link in the correct sequence. To prevent undesirable side reactions, such as the self-coupling of an amino acid, temporary "protecting groups" are used to block the reactive N-terminus of the amino acid being added to the chain. wikipedia.org

Historically, the development of effective protecting group strategies was a major breakthrough that enabled the routine synthesis of complex peptides. The two most common N-terminal protecting groups used in modern solid-phase peptide synthesis are the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. thermofisher.com The Boc group is removed by a moderately strong acid, while the Fmoc group is removed by a mild base. wikipedia.orgthermofisher.com

Another historically significant and widely used protecting group is the benzyloxycarbonyl group, commonly abbreviated as "Z" or "Cbz". celerion.com The Z-group is often used in solution-phase synthesis and is typically removed by catalytic hydrogenation. celerion.comtandfonline.com Its use allows for selective deprotection schemes when used in combination with other protecting groups, providing a versatile tool for chemists synthesizing complex peptides and peptide fragments. peptide.com

Positioning of Z-Ile-Pro-OH within the Landscape of Research Peptides

Z-Ile-Pro-OH is a synthetic dipeptide that holds a specific place within the vast field of research peptides. cymitquimica.com Its name provides a clear description of its chemical structure:

Z : Refers to the N-benzyloxycarbonyl protecting group attached to the N-terminus of the peptide. cymitquimica.com

Ile : Represents the amino acid Isoleucine.

Pro : Represents the amino acid Proline.

OH : Indicates the free carboxyl group (-COOH) at the C-terminus of the peptide.

This compound is a dipeptide composed of L-isoleucine and L-proline, where the isoleucine's amino group is protected by a benzyloxycarbonyl group. cymitquimica.compharmaffiliates.com It is not a naturally occurring peptide but is produced synthetically for research purposes. cymitquimica.com Primarily, it serves as an experimental tool, particularly as an enzyme inhibitor, and as a building block in the synthesis of larger, more complex peptides. celerion.combiosynth.com For example, it has been used as a fragment in the synthesis of potential drug candidates. celerion.com Its utility lies in its defined structure, which allows researchers to study specific enzyme-peptide interactions or to incorporate the Ile-Pro motif into larger bioactive molecules. biosynth.comnih.gov

Z-Ile-Pro-OH: A Detailed Profile

Chemical and Physical Properties

Z-Ile-Pro-OH is a well-defined chemical entity used in biochemical research. Its key properties are summarized in the table below.

PropertyValue
IUPAC Name (2S)-1-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoyl)pyrrolidine-2-carboxylic acid
Synonyms N-benzyloxycarbonyl-L-isoleucyl-L-proline, Z-Isoleucine-Proline
CAS Number 13211-37-5
Molecular Formula C₁₉H₂₆N₂O₅
Molecular Weight 362.42 g/mol
Appearance White to cream powder or crystalline powder

Data sourced from references cymitquimica.compharmaffiliates.combiosynth.comarctomsci.comthermofisher.com

Synthesis of Z-Ile-Pro-OH

The synthesis of Z-Ile-Pro-OH is achieved through standard peptide coupling chemistry. One documented synthetic route involves the reaction between Z-Ile-OSU (N-benzyloxycarbonyl-L-isoleucine N-hydroxysuccinimide ester) and L-Proline. chemicalbook.com In this method, the Z-protected isoleucine is "activated" by the OSu group, which facilitates the formation of a peptide bond with the amino group of proline.

This dipeptide fragment is also used as a building block in more complex syntheses. For example, in a solution-phase synthesis strategy for the peptide Davunetide, Z-Ile-Pro-OH was created by coupling Z-Ile-OH and H-Pro-OH and then further condensed with other peptide segments. celerion.com This highlights its role as a stable, protected dipeptide intermediate that can be reliably used in multi-step synthetic pathways.

Research Findings and Applications

Z-Ile-Pro-OH is primarily utilized as a research tool in the study of enzymes, particularly proteases.

Enzyme Inhibition: Research has identified Z-Ile-Pro-OH as an experimental inhibitor of protein synthesis. biosynth.com It has been shown to inhibit the activity of certain proteases, including collagenase and pancreatic proteases. biosynth.com Its mechanism of action involves binding to the active site of the protease, thereby inhibiting its function. biosynth.com

Fragment for Inhibitor Design: The dipeptide structure of Ile-Pro is a motif found in various bioactive compounds. The protected form, Z-Ile-Pro-OH, can be a component of more complex inhibitors. For instance, a related structure, l-trans-epoxysuccinyl(propylamide)-Ile-Pro-OH (CA074), is an irreversible inhibitor of the cysteine peptidase Cathepsin B, where the -Ile-Pro-OH portion mimics a substrate binding to the S1′ and S2′ subsites of the enzyme. nih.gov This demonstrates the utility of the Ile-Pro scaffold in designing targeted enzyme inhibitors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26N2O5 B084806 1-[3-Methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carboxylic acid CAS No. 13211-37-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-3-13(2)16(17(22)21-11-7-10-15(21)18(23)24)20-19(25)26-12-14-8-5-4-6-9-14/h4-6,8-9,13,15-16H,3,7,10-12H2,1-2H3,(H,20,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVHKUUPJNVPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80318675
Record name Z-Ile-Pro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80318675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13211-37-5
Record name NSC333754
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Z-Ile-Pro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80318675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Z Ile Pro Oh and Analogues

Conventional Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (LPPS) is a traditional method well-suited for the production of shorter peptides like Z-Ile-Pro-OH. mtoz-biolabs.com This approach involves the sequential coupling of amino acids in a homogenous solution, with purification of the intermediate product after each step. mtoz-biolabs.combachem.com

Activation and Coupling Strategies for Dipeptide Formation

The formation of the peptide bond between isoleucine (Ile) and proline (Pro) requires the activation of the carboxylic acid group of the N-terminally protected isoleucine, Z-Ile-OH. This activation is necessary to overcome the stable salt that forms from the simple mixing of a carboxylic acid and an amine. ekb.eg Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCCI), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. alchemyst.co.uk This intermediate can then react with the amino group of L-Proline to form the dipeptide. alchemyst.co.uk

To minimize the risk of side reactions and racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. thaiscience.infomdpi.com These additives react with the O-acylisourea to form an active ester, which is less reactive and therefore less prone to side reactions but still sufficiently reactive to acylate the amine. alchemyst.co.uk Another common strategy involves the use of pre-formed active esters, such as N-hydroxysuccinimide (OSu) esters. For instance, Z-Ile-OSu can be synthesized and then reacted with L-Proline to yield Z-Ile-Pro-OH. chemicalbook.com

The choice of coupling reagent can be critical, with reagents like TBTU and HATU being popular for their efficiency and ability to suppress side reactions. alchemyst.co.ukrsc.org The general scheme for the coupling reaction is as follows:

Activation: The carboxyl group of the N-protected amino acid (Z-Ile-OH) is activated.

Coupling: The activated amino acid reacts with the amino group of the C-terminal amino acid (Proline).

A comparison of common coupling strategies is presented in the table below.

Activation StrategyReagentsKey Features
CarbodiimideDCCI, DICForms a reactive O-acylisourea intermediate. alchemyst.co.uk
Carbodiimide with AdditiveDCCI/HOBt, DIC/HOBtMinimizes side reactions and racemization. thaiscience.infomdpi.com
Active EsterZ-Ile-OSuPre-formed, stable, and less prone to side reactions. alchemyst.co.ukchemicalbook.com
Phosphonium/Aminium SaltsTBTU, HATUHighly efficient and suppresses side reactions. alchemyst.co.ukrsc.org

Solid-Phase Peptide Synthesis (SPPS) Techniques for Proline-Containing Sequences

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the most widely used method for peptide synthesis, particularly for longer and more complex sequences. mtoz-biolabs.comopenaccessjournals.com The process involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids. openaccessjournals.compeptide.com This simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing. peptide.com

Orthogonal Protecting Group Strategies in SPPS

A cornerstone of modern SPPS is the use of orthogonal protecting groups. peptide.combiosynth.com This strategy employs protecting groups for the α-amino group and the side chains that can be removed under different chemical conditions, allowing for selective deprotection at specific stages of the synthesis. peptide.combiosynth.comiris-biotech.de

The most common orthogonal scheme is the Fmoc/tBu strategy. biosynth.comiris-biotech.de

Temporary Nα-protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the α-amino group. It is stable to acid but is cleaved by a mild base, typically a solution of piperidine (B6355638) in DMF. alchemyst.co.ukiris-biotech.de

Permanent Side-Chain Protection: Acid-labile groups, such as the tert-butyl (tBu) group, are used to protect reactive side chains. iris-biotech.de These groups are stable to the basic conditions used for Fmoc removal but are cleaved at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA), which also cleaves the peptide from the resin. iris-biotech.de

Another, older strategy is the Boc/Bzl scheme, which is considered quasi-orthogonal as both protecting groups are acid-labile, but their removal requires different strengths of acid. peptide.combiosynth.com

Protecting Group StrategyNα-ProtectionSide-Chain ProtectionDeprotection Conditions (Nα)Final Cleavage/DeprotectionOrthogonality
Fmoc/tBu FmoctBu, TrtBase (e.g., 20% Piperidine in DMF) iris-biotech.deStrong Acid (e.g., TFA) iris-biotech.deFully Orthogonal peptide.com
Boc/Bzl BocBenzyl-based (Bzl)Moderate Acid (e.g., TFA) peptide.comStrong Acid (e.g., HF) peptide.comQuasi-Orthogonal biosynth.com

Synthetic Challenges Associated with Isoleucine and Proline Residues

The presence of isoleucine and proline in a peptide sequence can present specific synthetic challenges.

Isoleucine: As a β-branched amino acid, isoleucine can cause steric hindrance during the coupling reaction, potentially leading to incomplete reactions and lower yields. ekb.egnih.gov To overcome this, more potent coupling reagents and longer reaction times may be necessary. chemrxiv.org

Proline: The unique cyclic structure of proline, with its secondary amine, makes it less reactive than primary amines of other amino acids. biotage.commdpi.com This can lead to slower and less efficient coupling reactions, often necessitating a "double coupling" strategy where the coupling step is repeated to ensure complete reaction. biotage.com Furthermore, peptides with a C-terminal proline are particularly susceptible to the formation of diketopiperazines (DKP), an undesired cyclic dipeptide byproduct, especially when attached to certain resins like Wang resin. google.comiris-biotech.de This side reaction can be mitigated by using specific resins like 2-chlorotrityl chloride resin or by employing dipeptide building blocks. google.comiris-biotech.de Proline's rigid structure can also disrupt the formation of secondary structures like β-sheets, which can be advantageous in preventing aggregation during the synthesis of long, difficult sequences. mdpi.com

Advanced and Emerging Synthetic Approaches for Peptide Production

While solution-phase and solid-phase synthesis remain the dominant methods, several advanced and emerging approaches are gaining traction for their potential to improve efficiency, sustainability, and the ability to produce complex peptides. mtoz-biolabs.com

Microwave-Assisted Peptide Synthesis (MAPS): Applying microwave irradiation can significantly accelerate both the coupling and deprotection steps in SPPS, leading to shorter synthesis times and often improved purity. mtoz-biolabs.com

Liquid-Phase Peptide Synthesis (LPPS) with Soluble Supports: This hybrid approach combines the advantages of both solution and solid-phase methods. The peptide is attached to a soluble polymer support, such as polyethylene (B3416737) glycol (PEG), allowing for homogenous reaction conditions while still enabling precipitation and filtration for purification. kbdna.commdpi.com

Chemo-enzymatic Peptide Synthesis (CEPS): This method utilizes enzymes, such as peptiligases, to ligate shorter, chemically synthesized peptide fragments. bachem.com CEPS offers high regio- and stereoselectivity and is performed in aqueous conditions, making it a greener alternative. bachem.com It is particularly useful for producing long or cyclic peptides that are challenging to make via traditional SPPS. bachem.com

Click Chemistry: This approach uses highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for peptide modifications and cyclization. mdpi.com It allows for precise structural control and the creation of novel peptide architectures. mdpi.com

Mechanochemical Synthesis Applications

Mechanochemistry, a field that utilizes mechanical energy to induce chemical reactions, offers a compelling alternative to conventional solvent-based synthesis. irb.hr This approach, often conducted using a ball mill, can facilitate peptide bond formation in a solid-state or near solvent-free environment. irb.hrrsc.org

Mechanochemical synthesis is increasingly recognized for its potential to create peptide-based materials in a more sustainable manner. researchgate.net Key advantages of this method include a significant reduction in the use of hazardous solvents, potentially shorter reaction times, and increased chemical yields with minimized waste production. researchgate.net The process involves the milling of reactants, where the mechanical force provides the necessary energy for the chemical transformation. irb.hr For instance, studies have shown that the mechanical activation achieved through ball milling is sufficient to induce peptide bond formation between unactivated amino acids at ambient temperatures. irb.hr This technique has been successfully applied to the synthesis of various dipeptides and even extended to chemoenzymatic processes where enzymes like papain remain stable and active under the high-energy milling conditions. rsc.org This demonstrates the versatility of mechanochemistry for creating a range of peptide structures analogous to Z-Ile-Pro-OH.

Solventless Reactive Extrusion Methodologies

Another significant advancement in sustainable peptide synthesis is the use of reactive extrusion, particularly with a twin-screw extruder (TSE). chemistryviews.orgresearchgate.net This solventless or "solvent-free" methodology enables the continuous and scalable production of peptides, overcoming limitations of batch processes like ball milling. researchgate.net5z.com Reactive extrusion has been identified as a key area of research by the pharmaceutical industry for producing high-value chemicals. 5z.com

The process involves feeding the unactivated, protected amino acids and coupling reagents into the extruder. The rotation of the screws efficiently mixes the highly concentrated, often solid, materials while transporting them through the heated barrel. 5z.com A recirculation channel can be used to extend the reaction time for process optimization. researchgate.net This method has been successfully demonstrated for the large-scale synthesis of the dipeptide aspartame. chemistryviews.orgpolypeptide.com In a model reaction, coupling reagents such as diisopropylcarbodiimide (DIC) and ethyl cyano(hydroxyimino)acetate (OxymaPure) were used, yielding the desired product with high purity and virtually no racemization in a matter of minutes. chemistryviews.org This efficient, continuous-flow mechanochemical approach is well-suited for the industrial production of dipeptides and tripeptides. researchgate.net5z.com

Analytical Verification and Purity Assessment of Synthetic Peptides

Rigorous analytical testing is fundamental to ensure the quality, identity, and purity of synthetic peptides. molecularcloud.org A suite of sophisticated analytical techniques is employed to characterize the final peptide product and identify any potential impurities. molecularcloud.orgvicihealthsciences.com

The primary methods for assessing the purity and confirming the identity of synthetic peptides are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). molecularcloud.orgbiosynth.com

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for peptide purity analysis. mtoz-biolabs.com Reversed-Phase HPLC (RP-HPLC) is the most common mode used, where the peptide is separated based on its hydrophobicity. mtoz-biolabs.com The peptide sample is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a hydrophobic stationary phase (e.g., C8 or C18). mtoz-biolabs.compan.olsztyn.pl A mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is passed through the column. mtoz-biolabs.com By gradually increasing the concentration of the organic solvent (a gradient elution), components of the sample are eluted at different times based on their interaction with the stationary phase. mtoz-biolabs.com The separated components are then detected, most commonly by a UV detector at a wavelength where the peptide bond absorbs (around 214 nm). mtoz-biolabs.com The purity is determined by calculating the area of the main peptide peak relative to the total area of all peaks in the chromatogram. mtoz-biolabs.com

Mass Spectrometry (MS): MS is an indispensable tool for confirming the molecular weight and sequence of a peptide. molecularcloud.orgijsra.net When coupled with a liquid chromatography system (LC-MS), it provides a detailed characterization of the peptide. molecularcloud.org Techniques like Electrospray Ionization (ESI) are used to generate charged peptide ions from the sample. ijsra.net These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. ijsra.net This allows for the precise determination of the peptide's molecular weight, confirming its identity. vicihealthsciences.com Tandem mass spectrometry (MS/MS) can further be used to fragment the peptide and analyze the resulting fragments to verify the amino acid sequence. vicihealthsciences.combioinfor.com

Other important analytical methods include:

Amino Acid Analysis (AAA): This technique is used to determine the net peptide content by quantifying the constituent amino acids after hydrolysis of the peptide. vicihealthsciences.combiosynth.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure of the peptide in solution. vicihealthsciences.comijsra.net

The table below summarizes the primary analytical techniques used for peptide verification.

Analytical TechniquePurposeInformation Provided
Reversed-Phase HPLC (RP-HPLC) Purity Assessment & QuantificationSeparates the target peptide from impurities. Purity is calculated from the peak area percentage. mtoz-biolabs.com
Mass Spectrometry (MS) Identity ConfirmationMeasures the molecular weight of the peptide with high accuracy. molecularcloud.org
Tandem MS (MS/MS) Sequence VerificationFragments the peptide to confirm the correct order of amino acids. vicihealthsciences.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Comprehensive AnalysisCombines the separation power of HPLC with the identification capabilities of MS for a detailed purity and identity profile. molecularcloud.orgbiosynth.com
Amino Acid Analysis (AAA) Content & CompositionQuantifies the amount of each amino acid to confirm the peptide's composition and determine net peptide content. biosynth.com
Nuclear Magnetic Resonance (NMR) Structural AnalysisProvides detailed information on the peptide's atomic-level structure and conformation. ijsra.net

Inhibition of Protein Synthesis Pathways

Z-Ile-Pro-OH is recognized as an experimental inhibitor of protein synthesis. biosynth.com The synthesis of proteins, or translation, is a fundamental cellular process involving the ribosome, messenger RNA (mRNA), and transfer RNA (tRNA) to assemble amino acids into polypeptide chains. Inhibition of this pathway can occur at various stages, including initiation, elongation, and termination. nih.govbasicmedicalkey.com

Mechanistic Investigations of Translational Interference

The precise mechanism by which Z-Ile-Pro-OH interferes with translation has not been detailed in the available scientific literature. Generally, small molecule inhibitors can disrupt protein synthesis through several mechanisms. These include blocking the ribosomal tunnel where the nascent polypeptide chain exits, interfering with the peptidyl transferase center (PTC) where peptide bonds are formed, or preventing the binding of tRNA to the ribosome. nih.govbasicmedicalkey.comnih.gov

Translational interference can also be context-specific, where the inhibitor's effectiveness depends on the particular sequence of amino acids being translated. pnas.org Some inhibitors cause the ribosome to stall at specific mRNA locations, which can be investigated using techniques like ribosome profiling. pnas.org However, specific studies applying such investigative techniques to elucidate the exact target and mode of translational interference for Z-Ile-Pro-OH are not presently available in the public domain.

Kinetic Characterization of Protein Synthesis Inhibition

A kinetic characterization provides quantitative data on an inhibitor's potency and mechanism. Key parameters include the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce a biological process by half, and the inhibition constant (Ki), which describes the binding affinity of the inhibitor to its target.

Proteolytic Enzyme Inhibition by Z-Ile-Pro-OH

In addition to its effects on protein synthesis, Z-Ile-Pro-OH has been shown to inhibit proteolytic enzymes, specifically collagenase and pancreatic proteases. biosynth.com This inhibition is attributed to its ability to bind to the active site of these proteases. biosynth.com

Collagenase Inhibition Studies

Collagenases are metalloproteinases that break down collagen, a key component of the extracellular matrix. The inhibition of these enzymes is a target of interest in various physiological and pathological processes. Z-Ile-Pro-OH has been identified as an inhibitor of collagenase. biosynth.com Peptide-like molecules often act as competitive inhibitors by mimicking the natural substrate and binding to the enzyme's active site. nih.gov

However, specific quantitative data, such as IC50 or Ki values for the inhibition of collagenase by Z-Ile-Pro-OH, are not available in the cited literature. For context, other Z-protected peptide derivatives have been studied as collagenase inhibitors, with potencies varying based on their amino acid sequence. nih.gov

Interactive Table: Collagenase Inhibition by Peptide Derivatives (Illustrative Data) This table presents example data for other peptide-based inhibitors to illustrate typical measurement values, as specific data for Z-Ile-Pro-OH is not available in the reviewed literature.

Inhibitor CompoundTarget EnzymeIC50 (µM)Inhibition Type
Z-Pro-Leu-Gly-NHOHCollagenase40Competitive
Peptide (from skate skin)MMP-1 (Collagenase-1)87.0Not specified
Regasepin1MMP-8 (Collagenase-2)3Not specified
Z-Ile-Pro-OHCollagenaseData not availableCompetitive (presumed)

Pancreatic Protease Inhibition Characterization

The pancreas secretes several key digestive enzymes, including the serine proteases trypsin, chymotrypsin, and elastase. nm.orgrochester.edupancreapedia.org Z-Ile-Pro-OH has been reported to inhibit pancreatic proteases. biosynth.com The specificity of a peptide inhibitor for different proteases is determined by its amino acid sequence and the nature of the protecting groups, which interact with the enzyme's binding pockets (subsites). researchgate.net

Detailed characterization, including which specific pancreatic proteases are most potently inhibited by Z-Ile-Pro-OH and the corresponding inhibition constants (Ki), has not been reported in the available scientific literature. Such studies would involve enzymatic assays using specific substrates for each protease (e.g., N-Suc-Ala-Ala-Pro-Ala-p-nitroanilide for elastase) to measure the reduction in activity in the presence of the inhibitor. pancreapedia.org

Kinetic Evaluation of Hydrolysis Inhibition and Rate Constant Analysis

A key finding from the available literature is that Z-Ile-Pro-OH acts by inhibiting the second-order rate constant of hydrolysis via a kinetic method. biosynth.com In enzyme kinetics, a second-order reaction rate typically depends on the concentrations of two reactants, in this case, the enzyme and the substrate. libretexts.org The second-order rate constant (often expressed as k_cat/K_m or k_obs/[I]) is a measure of an enzyme's catalytic efficiency or an inhibitor's potency. libretexts.orglibretexts.org

Inhibition of the second-order rate constant implies that the inhibitor effectively reduces the efficiency with which the enzyme converts the substrate into a product. sci-hub.se This is a hallmark of many irreversible or tightly binding competitive inhibitors. The statement suggests that kinetic studies have been performed, but the specific numerical value for this rate constant for Z-Ile-Pro-OH with its target proteases is not provided in the accessible literature. biosynth.com

Interactive Table: Kinetic Parameters of Enzyme Inhibition

CompoundEnzyme Target(s)Kinetic FindingRate Constant Value
Z-Ile-Pro-OHCollagenase, Pancreatic ProteasesInhibits the second-order rate constant of hydrolysis. biosynth.comData not available

Active Site Binding Dynamics and pH Optima Considerations

The experimental inhibitor Z-Ile-Pro-OH demonstrates specific interactions within the active sites of certain proteases, notably collagenase and pancreatic proteases. biosynth.com Its mechanism involves binding to the active site of the protease, thereby inhibiting its hydrolytic activity. biosynth.com This inhibition is quantifiable, as Z-Ile-Pro-OH has been shown to affect the second-order rate constant of hydrolysis. biosynth.com

An important characteristic of the enzymatic inhibition by Z-Ile-Pro-OH is its dependence on pH. The optimal pH for the inhibitory activity of Z-Ile-Pro-OH is 7.5. biosynth.com At this pH, the compound itself does not undergo hydrolysis, ensuring that its inhibitory effect is stable and directly attributable to its interaction with the target enzyme. biosynth.com This pH optimum suggests that the ionization states of key residues in both the inhibitor and the enzyme's active site are critical for effective binding and inhibition. The dynamics of this binding are likely governed by a combination of hydrophobic and electrostatic interactions, typical for peptide-like inhibitors engaging with protease active sites.

Insights from Related Peptidic Enzyme Modulators

Prolyl Endopeptidase (PEP) Inhibition by Analogue Peptides

Prolyl endopeptidase (PEP), a serine protease, is known to be involved in the degradation of proline-containing neuropeptides. fabad.org.trwikipedia.org Consequently, inhibitors of PEP are of significant interest for their potential therapeutic applications. fabad.org.trtandfonline.comoup.com Studies on synthetic peptide fragments analogous to Z-Ile-Pro-OH have provided valuable insights into the structural requirements for PEP inhibition.

Research on synthetic peptide fragments of human β-casein has revealed key structural features necessary for PEP inhibition. tandfonline.comoup.com A proline residue is a crucial component, often positioned to fit into the enzyme's active site. tandfonline.com The inhibitory potency of proline-containing peptides can be significantly influenced by the nature of the amino acid residues at the N-terminus and C-terminus. tandfonline.com

For instance, peptides containing an Ile-Tyr-Pro sequence have demonstrated PEP inhibitory activity. tandfonline.com The potency of these peptides is highly dependent on the length and composition of the peptide chain. Elongating the peptide chain at the C-terminus of Ile-Tyr-Pro can lead to moderately to potently active compounds. tandfonline.com Conversely, shortening the peptide chain from the N-terminus can drastically reduce or abolish the inhibitory activity. tandfonline.com This suggests that interactions involving residues N-terminal to the proline are critical for effective binding. The hydrophobic character of these peptides may facilitate their access to the active site of PEP. tandfonline.com Furthermore, replacing the C-terminal proline with a prolinal residue has been shown to remarkably decrease the K_i values, indicating a significant increase in inhibitory potency. nih.gov

Peptide SequenceRelative PEP Inhibition ActivityKey Structural Feature
Ile-Tyr-ProWeakCore sequence
N-terminally extended Ile-Tyr-ProAbolishedAltered N-terminal interactions
C-terminally extended Ile-Tyr-ProModerate to PotentEnhanced C-terminal interactions
N-terminally shortened active peptidesGreatly decreasedLoss of key N-terminal interactions
C-terminal Proline replaced with ProlinalSignificantly IncreasedTransition-state analogue formation

This table summarizes the impact of structural modifications on the PEP inhibitory activity of proline-containing peptides based on reported findings. tandfonline.com

The active site of PEP is understood to have at least five subsites (S1, S2, S3, S1', and S2') that are involved in interactions with inhibitors. tandfonline.com In active peptide inhibitors containing an Ile-Tyr-Pro sequence, it is proposed that the Ile, Tyr, and Pro residues interact with the S3, S2, and S1 subsites of PEP, respectively. tandfonline.com The high affinity of potent inhibitors is attributed to these specific subsite interactions, which contribute to the stability of the enzyme-inhibitor complex. tandfonline.com The requirement for a trans-configuration of the peptide bond preceding the proline residue is an absolute necessity for PEP activity, and inhibitors must accommodate this structural constraint. wikipedia.org

The structural differences between mammalian and microbial PEPs can influence inhibitor binding, particularly at the S2 and S3 subsites. nih.gov While substrate specificities may appear similar, certain inhibitors show significant differences in their potency against enzymes from different sources, highlighting subtle but important variations in the architecture of the active site. nih.gov

Structural Determinants for PEP Inhibitory Activity in Proline-Containing Sequences

Cathepsin Inhibition by Derivatives Incorporating the Ile-Pro-OH Moiety

The Ile-Pro-OH motif is a key structural component in inhibitors targeting certain cysteine proteases, such as cathepsins. mdpi.com Derivatives incorporating this moiety have been instrumental in understanding the binding interactions within the primed subsites of these enzymes. mdpi.com

The nomenclature for protease-substrate interactions designates the substrate residues C-terminal to the scissile bond as P1', P2', etc., which bind to the corresponding S1', S2' subsites of the enzyme. nih.gov In the case of cathepsin B, a cysteine protease, the Ile-Pro-OH portion of certain inhibitors has been shown to mimic the P1' and P2' residues of a substrate. mdpi.com

One notable example is the irreversible inhibitor CA030, which is an ethyl ester of epoxysuccinyl-Ile-Pro-OH. mdpi.com Crystallographic studies of CA030 in complex with cathepsin B have revealed that the Ile-Pro-OH region occupies the S1' and S2' subsites of the enzyme. mdpi.com This binding mode demonstrates a substrate-like interaction with the primed side of the active site. mdpi.com Specifically, the C-terminal carboxyl group of the proline residue in the inhibitor interacts with histidine residues located in the "occluding loop" of cathepsin B, a structural feature that is characteristic of this enzyme and crucial for its specific dipeptidyl carboxypeptidase activity. nih.gov This interaction is a key determinant of the inhibitor's specificity for cathepsin B. The isoleucine residue of the inhibitor occupies the S1' subsite. nih.gov

Inhibitor MoietyEnzyme SubsiteType of Interaction
IsoleucineS1'Hydrophobic interaction
ProlineS2'Interaction with occluding loop histidines
Carboxyl group of ProlineS2'Electrostatic interaction

This table details the specific interactions of the Ile-Pro-OH moiety within the primed subsites of cathepsin B, as inferred from studies with analogue inhibitors. mdpi.comnih.gov

The analysis of such inhibitor-enzyme complexes provides a structural basis for understanding how the Ile-Pro-OH moiety can effectively mimic the C-terminal portion of a substrate, leading to potent and specific inhibition of cathepsins. mdpi.comnih.gov These insights are valuable for the rational design of new and more selective cathepsin inhibitors.

Enzymatic Inhibition and Molecular Mechanisms of Z Ile Pro Oh

Enzymatic Inhibition

The inhibitory activity of Z-Ile-Pro-OH is prominently characterized through its role as a key recognition motif in inhibitors of cysteine proteases, particularly cathepsin B. While often part of a larger inhibitor molecule, such as CA-074, the isoleucyl-proline (B1582130) C-terminal portion is crucial for specific interactions within the enzyme's active site, specifically with catalytic residues and the distinctive occluding loop structure.

The occluding loop is a unique structural feature of cathepsin B, an insertion of approximately 20 amino acid residues that partially blocks the active site cleft. nih.gov This loop is instrumental in the enzyme's carboxydipeptidase activity and plays a defining role in how certain inhibitors bind. escholarship.orgcapes.gov.br Structural studies of cathepsin B in complex with inhibitors containing the Ile-Pro-OH moiety reveal that this dipeptide mimics a substrate by occupying the S1' and S2' subsites of the enzyme. nih.govnih.gov

The primary interaction involves the terminal carboxylate group of the proline residue in the inhibitor. This negatively charged group forms strong, charge-assisted hydrogen bonds with the imidazole (B134444) nitrogens of two key histidine residues located in the occluding loop. nih.gov In human cathepsin B, these residues are His-110 and His-111, which act as anchors for the C-terminal carboxylate of the substrate-like inhibitor. escholarship.orgcapes.gov.br In the Schistosoma mansoni homolog, SmCB1, the equivalent residues are His-180 and His-181. nih.gov This specific interaction is critical for the inhibitor's orientation and potent inhibition of the enzyme's exopeptidase activity. capes.gov.br

The isoleucine residue of the inhibitor occupies the S1' subsite, which is a hydrophobic pocket. nih.gov Its binding is stabilized through interactions with several residues in the enzyme. For instance, in SmCB1, the S1' subsite is formed by residues including Val-247, Leu-252, Leu-267, His-270, and Trp-292. nih.gov The binding of the isoleucine at the P1' position is further stabilized by hydrogen bonding with residues such as Trp-292 and Gln-94. nih.gov

While the Ile-Pro-OH moiety dictates specificity at the primed (S') subsites, the reactive portion of the larger inhibitor molecule forms a covalent bond with the catalytic cysteine residue in the S1 subsite. escholarship.orgnih.gov In human cathepsin B, this is Cys-29, and in SmCB1, it is Cys-100. escholarship.orgnih.gov For example, in inhibitors like CA-074, an epoxide ring is attacked by the thiol group of the catalytic cysteine, forming an irreversible covalent adduct. nih.gov The binding in this region is further stabilized by interactions with residues in the "oxyanion hole," such as Gln-94 in SmCB1. nih.gov

The interactions are summarized in the table below, detailing the specific contacts between the inhibitor and the enzyme's active site.

Table 1: Molecular Interactions between Inhibitor Moiety and Cathepsin B Residues

Inhibitor MoietyEnzyme SubsiteInteracting Enzyme Residue(s) (Human/SmCB1)Interaction Type
C-terminal Carboxyl (Proline)S2'His-110, His-111 / His-180, His-181Charge-assisted Hydrogen Bonds
P2' Proline RingS2'Ile-193 (SmCB1)Nonpolar Interaction
P1' IsoleucineS1'Trp-292, Gln-94 (SmCB1)Hydrogen Bonding
P1' IsoleucineS1'Val-247, Leu-252, Leu-267, His-270, Trp-292 (SmCB1)Hydrophobic Interactions
Inhibitor "Warhead" (e.g., Epoxysuccinyl group)S1Cys-29 / Cys-100 (Catalytic Residue)Covalent Thioether Bond
Carbonyl OxygenOxyanion HoleGln-94, Gly-144 (SmCB1)Hydrogen Bonds

These detailed molecular interactions demonstrate that the Z-Ile-Pro-OH sequence provides critical specificity for the primed subsites of cathepsin B. The engagement of the C-terminal proline with the occluding loop histidines is a key determinant for selective inhibition, effectively locking the inhibitor in place and allowing its reactive group to covalently modify the catalytic cysteine residue, leading to the inactivation of the enzyme. escholarship.orgnih.gov

Structure Activity Relationship Sar Studies of Z Ile Pro Oh and Its Analogues

Conformational Landscape and Bioactivity of Z-Dipeptides

The three-dimensional conformation of a peptide is a critical determinant of its biological activity. For Z-dipeptides, the conformational landscape is influenced by several factors, including the nature of the amino acid residues and the presence of protecting groups. The inherent flexibility of small peptides means they can exist as an ensemble of interconverting conformations in solution. researchgate.net However, they often adopt a limited range of conformational forms. researchgate.net

Cyclic dipeptides (CDPs), which share structural similarities with linear dipeptides, are known for their enhanced stability and bioactivity compared to their linear counterparts due to their rigid backbone. frontiersin.org This rigidity allows CDPs to mimic specific peptide conformations, which can be crucial for interaction with biological targets. frontiersin.orgnih.gov The principles learned from CDPs can inform the understanding of the preferred bioactive conformations of linear Z-dipeptides like Z-Ile-Pro-OH.

Influence of N-Terminal Protecting Groups on Inhibitory Potency and Selectivity

The N-terminal protecting group of a peptide can significantly impact its inhibitory potency and selectivity. researchgate.net Common protecting groups used in peptide synthesis include benzyloxycarbonyl (Z), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.netrsc.org These groups are not merely for synthesis but can also play a role in the biological activity of the final compound.

Residue-Specific Contributions to Enzyme Binding and Specificity

The specific amino acid residues and the C-terminal carboxyl group of Z-Ile-Pro-OH each make distinct contributions to its interaction with target enzymes.

Isoleucine (Ile), a branched-chain amino acid, plays a significant role in the binding and regulation of certain enzymes. biorxiv.orgacs.org In many instances, the hydrophobic side chain of isoleucine is crucial for fitting into hydrophobic pockets within the enzyme's active or allosteric sites. mdpi.com For example, in the enzyme threonine deaminase, isoleucine acts as a feedback inhibitor by binding to a regulatory site, demonstrating the importance of this residue in molecular recognition. biorxiv.orgacs.org The specific stereochemistry and branched nature of the isoleucine side chain can provide a level of selectivity in binding that is not achievable with other hydrophobic residues like leucine (B10760876) or valine. nih.gov Studies on various peptides have shown that the presence of isoleucine at certain positions can enhance biological activity. acs.orgmdpi.com

Proline (Pro) is unique among the proteinogenic amino acids due to its cyclic side chain, which incorporates the backbone amide nitrogen. researchgate.net This structural feature imparts significant conformational rigidity to the peptide backbone. researchgate.netbeilstein-journals.org The presence of proline can induce turns in the peptide structure, which can be critical for orienting other residues for optimal interaction with a target. mdpi.com

The peptide bond preceding a proline residue can exist in both cis and trans conformations, with a relatively small energy difference between the two. imrpress.com This cis-trans isomerization can be a key factor in protein folding and in the conformational dynamics of peptide inhibitors. rsc.org The rigidity and unique conformational properties of proline make it a valuable residue in the design of bioactive peptides, often contributing to increased stability and affinity. nih.gov

The C-terminal carboxyl group of a peptide is often a critical determinant of its biological function. nih.gov This group is typically charged at physiological pH and can engage in important electrostatic interactions, such as salt bridges, with positively charged residues like arginine or lysine (B10760008) in the enzyme's active site. nih.govnih.gov These interactions can be crucial for the proper anchoring of the inhibitor within the active site and for stabilizing the enzyme-inhibitor complex. acs.orgresearchgate.net

Modification of the C-terminal carboxyl group, for example, by amidation, can have a profound effect on biological activity. jpt.com The removal of the negative charge through amidation can alter the binding mode and affinity of the inhibitor. jpt.com In many cases, a free C-terminal carboxyl group is essential for potent inhibitory activity, highlighting its direct involvement in the inhibitory mechanism. nih.govnih.gov

Significance of Proline (Pro) in Peptide Conformation and Interaction

Rational Design Principles for Modulating and Enhancing Bioactivity

Rational design in medicinal chemistry involves the iterative process of designing, synthesizing, and testing new molecules based on an understanding of the structure-activity relationships of a lead compound. researchgate.netresearchgate.net For Z-Ile-Pro-OH, several principles can be applied to modulate and enhance its bioactivity.

Conformational Constraint: Introducing conformational constraints, for example, by incorporating cyclic amino acids or using specific protecting groups, can lock the peptide into its bioactive conformation, potentially increasing affinity and selectivity. frontiersin.orgmdpi.com

Isosteric Replacement: Replacing specific functional groups with isosteres (groups with similar size and electronic properties) can be used to fine-tune the properties of the inhibitor. For example, replacing a peptide bond with an alkene isostere can improve metabolic stability. researchgate.netrsc.org

Side Chain Modification: Systematically modifying the side chains of the isoleucine and proline residues can explore the steric and electronic requirements of the enzyme's binding pockets. nih.gov This can lead to the discovery of analogues with improved potency.

N- and C-Terminal Modifications: As discussed, altering the N-terminal protecting group and the C-terminal carboxyl group can have a significant impact on bioactivity. nih.govjpt.com Exploring a range of these modifications is a key strategy in lead optimization.

By applying these principles, it is possible to systematically explore the chemical space around Z-Ile-Pro-OH to develop new analogues with enhanced inhibitory potency and improved pharmacological properties.

Peptidomimetic Design and Development Based on Z Ile Pro Oh Scaffolds

Foundational Concepts of Peptidomimetic Chemistry

Peptidomimetic chemistry focuses on creating molecules that mimic peptides but possess improved drug-like properties. chemdiv.comnih.gov This often involves modifying natural peptide structures to enhance their therapeutic potential. researchgate.net The primary goals are to increase stability, improve bioavailability, and enhance target affinity and selectivity. nih.govresearchgate.net

Strategies for Enhancing Metabolic Stability and Pharmacological Properties

A major hurdle for peptide-based drugs is their rapid degradation by proteases in the body. researchgate.netnih.gov Several chemical modification strategies can be employed to increase their metabolic stability and, consequently, their half-life in the bloodstream. researchgate.netmdpi.com

Key strategies include:

Amino Acid Substitution: Replacing natural L-amino acids with their D-amino acid counterparts can significantly improve resistance to enzymatic degradation. researchgate.netnih.gov Unnatural amino acids with modified side chains can also be incorporated to enhance stability. researchgate.net

Backbone Modification: Altering the peptide backbone is a common approach to prevent proteolysis. researchgate.netacs.org

Terminal Modifications: Protecting the N- and C-termini of a peptide, for instance, through acetylation at the N-terminus and amidation at the C-terminus, can prevent degradation by exopeptidases. researchgate.netmdpi.com

Cyclization: Creating cyclic peptides, either by linking the N- and C-termini or through side-chain to side-chain linkages, can lock the peptide into a more rigid and less recognizable conformation for proteases. mdpi.commdpi.com

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can shield the peptide from enzymatic attack. mdpi.com

Lipidation: Adding lipid groups can enhance metabolic stability and mucosal permeability. mdpi.com

These modifications aim to create peptidomimetics with improved pharmacokinetic profiles, making them more suitable for therapeutic applications. nih.govmdpi.com

Approaches for Improving Receptor Affinity and Selectivity

Beyond stability, the effectiveness of a therapeutic agent depends on its ability to bind to its target receptor with high affinity and selectivity. nih.govtandemai.com A well-designed secondary structure can significantly boost the binding affinity and specificity of peptide drugs to their targets. nih.gov

Methods to enhance receptor binding include:

Conformational Constraint: By locking the peptide into a specific conformation that is optimal for receptor binding, affinity can be significantly increased. rsc.org This can be achieved through cyclization or the incorporation of conformationally constrained amino acids. rsc.orguw.edu

Mutational Analysis: Introducing mutations into the peptide sequence, including the use of unnatural amino acids, can help identify residues critical for binding and optimize the interaction. rsc.org

Pharmacophore Mimicry: Designing molecules that present the key functional groups (the pharmacophore) in the same spatial arrangement as the native peptide can lead to high-affinity binding. mdpi.com

Allosteric Binding: Designing ligands that bind to an allosteric site on the receptor, a site different from the primary binding site, can offer a way to achieve selectivity. acs.org

Electrostatic Optimization: Modifying the charges on the ligand to complement the electrostatic profile of the target receptor can enhance binding affinity and selectivity. acs.org

Incorporation of Conformationally Constrained Amino Acids and Cyclic Constructs

To enhance the structural rigidity and receptor binding affinity of peptidomimetics, the incorporation of conformationally constrained amino acids and the creation of cyclic structures are powerful strategies. rsc.orglifechemicals.com These approaches reduce the conformational flexibility of the peptide, pre-organizing it into a bioactive conformation and thereby reducing the entropic penalty of binding. nih.gov

Conformationally constrained amino acids limit the possible rotational angles of the peptide backbone or side chains. upc.edumdpi.com Proline is a natural example of a conformationally restricted amino acid due to its cyclic side chain. lifechemicals.comupc.edu Synthetic constrained amino acids, such as those with cyclopropane (B1198618) or cyclobutane (B1203170) rings, can be even more effective in locking the peptide into a desired shape. nih.gov Cα,α-dialkylated amino acids are another widely studied class of non-coded amino acids that severely restrict the polypeptide chain's conformational space. upc.edu

Cyclic constructs are formed by creating a covalent bond between different parts of the peptide chain. mtoz-biolabs.com This can be achieved in several ways:

Head-to-tail cyclization: The N-terminus is linked to the C-terminus. mdpi.commtoz-biolabs.com

Side-chain to side-chain cyclization: Amino acid side chains are linked together. mdpi.commtoz-biolabs.com

Head-to-side-chain or tail-to-side-chain cyclization: The terminus of the peptide is linked to a side chain. mdpi.com

Cyclization not only improves metabolic stability by protecting against exopeptidases but can also significantly enhance binding affinity by reducing the conformational entropy of the molecule. mdpi.comnih.gov

Strategy Description Effect on Peptidomimetic Properties Example
Conformationally Constrained Amino Acids Incorporation of amino acids with restricted rotational freedom in the backbone or side chain. upc.edumdpi.comEnhances structural rigidity, pre-organizes for receptor binding, can improve metabolic stability. rsc.orglifechemicals.comProline, Aib (α-aminoisobutyric acid), cyclopropane-derived amino acids. lifechemicals.comupc.edu
Cyclic Constructs Formation of a covalent loop within the peptide structure. mtoz-biolabs.comIncreases proteolytic resistance, enhances binding affinity by reducing conformational entropy, can improve cell permeability. mdpi.comnih.govHead-to-tail cyclization, side-chain to side-chain lactam bridges. mdpi.commtoz-biolabs.com

Bioisosteric Replacement of Amide Bonds for Proteolytic Resistance

One of the most vulnerable points in a peptide chain is the amide bond, which is readily cleaved by proteases. cambridgemedchemconsulting.com A key strategy in peptidomimetic design is the replacement of this labile bond with a more stable chemical group, a concept known as bioisosteric replacement. nih.govnih.gov A bioisostere is a functional group that mimics the size, shape, and electronic properties of the original group but confers improved metabolic stability. drughunter.com

Common amide bond bioisosteres include:

Triazoles: 1,2,3-triazoles and 1,2,4-triazoles are frequently used as amide bond replacements. cambridgemedchemconsulting.comnih.gov They are resistant to cleavage and can mimic the planarity and dipole moment of an amide. cambridgemedchemconsulting.comnih.gov

Oxadiazoles: These heterocyclic rings, particularly the 1,2,4- and 1,3,4-isomers, are also effective amide isosteres that can improve metabolic stability. nih.gov

Thioamides: Replacing the amide carbonyl oxygen with a sulfur atom creates a thioamide, which can alter hydrogen bonding properties and increase resistance to hydrolysis. hyphadiscovery.com

Trifluoroethylamine: This group can mimic the electronic properties of an amide carbonyl while being less susceptible to proteolysis. drughunter.com

Retro-inverso peptides: This modification involves reversing the direction of the peptide backbone and the chirality of the amino acids, resulting in significantly enhanced proteolytic stability. uminho.pt

The choice of a specific bioisostere depends on the particular context and the desired properties of the final peptidomimetic. drughunter.com

Bioisostere Key Features Impact on Stability
1,2,3-Triazole Planar, similar electronic profile to amide bond. wjarr.comResistant to hydrolysis and protease cleavage. cambridgemedchemconsulting.com
1,2,4-Oxadiazole Mimics planarity and dipole moment of an amide. nih.govCan improve in vitro metabolic stability. nih.gov
Thioamide Longer C=S bond, weaker hydrogen bond acceptor. hyphadiscovery.comCan offer improved stability compared to amides. hyphadiscovery.com
Trifluoroethylamine Electronegative group mimics carbonyl, reduces amine basicity. drughunter.comEnhances metabolic stability by reducing susceptibility to proteolysis. drughunter.com
Retro-inverso modification Reversal of peptide bond direction and amino acid chirality. uminho.ptSignificantly improved resistance to proteolytic degradation. uminho.pt

Design and Synthesis of Novel Z-Ile-Pro-OH Derived Peptidomimetics

The design of novel peptidomimetics based on the Z-Ile-Pro-OH scaffold involves a rational, multi-step process. This begins with understanding the structure-activity relationship (SAR) of the parent dipeptide to identify the key pharmacophoric elements responsible for its biological activity. upc.edu

The synthesis of these novel compounds typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of natural and unnatural amino acids to a solid support. acs.org For the incorporation of bioisosteric replacements or cyclic structures, specific chemical reactions are integrated into the synthesis protocol. For example, the formation of a 1,2,3-triazole linkage can be achieved via a copper-catalyzed "click" reaction between an azide (B81097) and an alkyne. cambridgemedchemconsulting.com

The design process can be guided by computational modeling, which can predict the binding affinity and conformation of designed molecules before they are synthesized. frontiersin.orgbiorxiv.org This in silico approach helps to prioritize candidates for synthesis and testing. chemdiv.com Once synthesized, the novel peptidomimetics are characterized and evaluated in vitro for their binding affinity to the target receptor and their stability in the presence of proteases. acs.org Promising candidates can then be further optimized through iterative cycles of design, synthesis, and testing.

Advanced Spectroscopic and Computational Elucidation of Structure and Interaction

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. nih.govnih.gov For peptides containing a proline residue, like Z-Ile-Pro-OH, NMR is particularly useful for characterizing the conformation of the Xaa-Pro peptide bond, which can exist in either a cis or trans conformation. nih.gov

Studies on similar Z-Proline containing dipeptides have shown that the chemical shifts of the proline Cβ and Cγ carbons are sensitive to the cis/trans isomerization of the urethane (B1682113) and peptide bonds. researchgate.net The difference in chemical shifts between Cβ and Cγ (Δβγ) is a key indicator: a larger Δβγ value is characteristic of the trans conformation, while a smaller value suggests a cis conformation. nih.gov For instance, in Z-Gly-Pro and Z-Ala-Pro peptides, the Δδ values for cis and trans isomers in solution are distinct, allowing for their clear identification. researchgate.net In the solid state, it has been suggested that the urethane groups of many Z-proline derivatives adopt the cis conformation. researchgate.net

Furthermore, techniques like variable-temperature ¹H-NMR and the analysis of the solvent dependence of NH chemical shifts can reveal intramolecular hydrogen bonds. scispace.com For example, a small change in the chemical shift of an NH proton when moving from a non-hydrogen bonding solvent to a hydrogen-bonding solvent is indicative of that proton's involvement in an intramolecular hydrogen bond, which is a key feature of stable secondary structures like β-turns. scispace.com These methods provide critical insights into the preferred solution-state conformation of Z-Ile-Pro-OH, which is essential for understanding its interaction with target enzymes.

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for confirming the molecular weight and elucidating the structure of molecules like Z-Ile-Pro-OH. impactfactor.org High-resolution mass spectrometry provides highly accurate mass measurements, which can confirm the elemental composition of the compound.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural analysis. nih.gov In this technique, the protonated molecule (precursor ion) is isolated and then fragmented through collision-induced dissociation (CID). nih.gov The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum. The pattern of fragmentation provides detailed structural information.

For peptides, characteristic fragmentation occurs at the peptide bonds, leading to the formation of b- and y-type ions. nih.govwiley-vch.de The analysis of these fragment ion series allows for the determination of the amino acid sequence. The presence of the proline residue in Z-Ile-Pro-OH is expected to influence the fragmentation pattern, as proline residues are known to enhance cleavage at their N-terminal amide bond. nih.gov Furthermore, specific fragmentation pathways can be observed, such as the neutral loss of the benzyloxycarbonyl (Z) group or fragments corresponding to the individual isoleucine and proline residues. For instance, studies on similar tagged peptides have shown that fragmentation can occur between the isoleucine and proline residues. nih.gov The analysis of these fragmentation patterns provides unambiguous confirmation of the structure of Z-Ile-Pro-OH. impactfactor.orgnih.gov

X-ray Crystallography of Enzyme-Inhibitor Complexes

X-ray crystallography is a powerful method for determining the three-dimensional structure of molecules at atomic resolution. biologiachile.cl When a small molecule inhibitor like Z-Ile-Pro-OH is co-crystallized with its target enzyme, the resulting crystal structure provides a detailed snapshot of the binding mode and the specific interactions that stabilize the complex. biologiachile.clnih.gov

High-Resolution Structural Analysis of Binding Pockets

High-resolution crystal structures of enzyme-inhibitor complexes allow for a precise analysis of the inhibitor's binding pocket. nih.govplos.org The electron density map reveals the exact orientation and conformation of the inhibitor within the active site. This information is crucial for understanding the basis of inhibition and for the rational design of more potent and selective inhibitors. For example, the crystal structure of the CA030–cathepsin B complex showed that the inhibitor binds with its peptidyl moiety in the primed binding sites. nih.gov The analysis of binding pockets can identify both conserved and unique features across different enzymes, aiding in the design of specific inhibitors. acs.org The location of the valine and isoleucine ligand binding pockets at the dimer interface has been identified in the crystal structures of IlvN·Val and IlvN·Ile complexes. nih.gov

Identification of Key Interacting Residues and Hydrogen Bonding Networks

The detailed atomic coordinates from a crystal structure enable the identification of all the residues in the enzyme's active site that interact with the inhibitor. pnas.orgnih.gov These interactions can include hydrogen bonds, salt bridges, hydrophobic contacts, and van der Waals forces. researchgate.netuni-bayreuth.de For instance, in the complex of an inhibitor with its target, specific hydrogen bonds between the inhibitor and amino acid side chains or the protein backbone can be critical for binding affinity. nih.govmdpi.com

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become essential tools in drug discovery and molecular biology, offering insights into molecular interactions that complement experimental data. kallipos.grresearchgate.netchemistrydocs.com These methods allow for the simulation and prediction of how a ligand like Z-Ile-Pro-OH might bind to its target protein. openaccessjournals.com

Molecular Docking for Ligand-Target Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. openaccessjournals.comresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. researchgate.netnih.gov

This method is widely used for virtual screening of compound libraries and for predicting the binding mode of a known inhibitor. openaccessjournals.complos.org For Z-Ile-Pro-OH, molecular docking can be used to predict its binding pose within the active site of a target enzyme. impactfactor.org The docking results can provide hypotheses about the key interactions, such as hydrogen bonds and hydrophobic contacts, that are important for binding. plos.org These predictions can then guide further experimental studies, such as site-directed mutagenesis, to validate the importance of specific residues. Docking studies have been successfully used to investigate the binding of various inhibitors to their target enzymes, providing valuable information on binding energies and conformations. plos.orgnih.gov

Molecular Dynamics Simulations for Conformational Ensemble Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of molecules over time. For Z-Ile-Pro-OH, MD simulations provide critical insights into the dynamic behavior of the dipeptide, revealing the ensemble of conformations it adopts in solution.

MD simulations of proline-containing dipeptides have shown that the peptide bond preceding the proline residue can exist in either a cis or trans conformation. The trans conformation is generally more energetically favorable, but the energy barrier for isomerization to the cis form is lower than for non-prolyl peptide bonds. nih.gov The equilibrium between cis and trans isomers is a key determinant of the conformational ensemble. nih.gov

Table 1: Representative Conformational States of Proline-Containing Dipeptides from MD Simulations

Conformational StateBackbone Dihedral Angles (Φ, Ψ)Proline Ring PuckerKey Features
Polyproline II (PPII)-like(-75°, +145°)Cγ-exoExtended conformation, common in unfolded peptides. nih.gov
β-turn-likeVariesCγ-endo or Cγ-exoCompact, folded structures stabilized by hydrogen bonds.
α-helical-like(-65°, -40°)Cγ-endoRight-handed helical conformation. nih.gov
cis-Proline(-75°, Ψ varies)VariesCharacterized by the cis conformation of the Ile-Pro peptide bond.

This table presents a generalized view of conformational states observed in proline-containing dipeptides. The specific populations of these states for Z-Ile-Pro-OH would be determined by detailed MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Z-Ile-Pro-OH Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pfcs.org.ph For Z-Ile-Pro-OH, which is known to be an inhibitor of enzymes like prolidase, QSAR can be a valuable tool for designing analogues with improved potency and selectivity. thermofisher.com

A QSAR study on Z-Ile-Pro-OH analogues would involve synthesizing a library of related compounds with systematic variations in their chemical structure. These variations could include modifications to the isoleucine side chain, the proline ring, or the N-terminal benzyloxycarbonyl (Z) protecting group.

The biological activity of each analogue, for example, its inhibitory concentration (IC50) against a target enzyme, would be determined experimentally. A set of molecular descriptors would then be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, such as:

2D Descriptors: Molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and topological indices.

3D Descriptors: Molecular volume, surface area, and pharmacophoric features (e.g., hydrophobic, aromatic, hydrogen bond acceptor/donor sites).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates the descriptors with the biological activity. pfcs.org.ph A robust QSAR model should have high statistical significance and predictive power, which is assessed through internal and external validation techniques. chemrxiv.org

For instance, a hypothetical QSAR model for Z-Ile-Pro-OH analogues might take the form of the following equation:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, etc., are coefficients determined by the regression analysis.

Such a model can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent inhibitors. It can also provide insights into the key structural features that are important for biological activity. researchgate.netmdpi.com

Table 2: Hypothetical Data for a QSAR Study of Z-Ile-Pro-OH Analogues

CompoundModificationpIC50LogPMolecular Surface Area (Ų)
Z-Ile-Pro-OH-5.22.8350
Analogue 1Isoleucine to Valine4.82.5330
Analogue 2Isoleucine to Leucine (B10760876)5.03.1360
Analogue 3Proline to Hydroxyproline5.52.3365
Analogue 4Z-group to Acetyl4.51.5280

This table is for illustrative purposes only and does not represent actual experimental data.

Emerging Research Applications and Future Perspectives

Z-Ile-Pro-OH as a Probe for Enzymological Investigations

Z-Ile-Pro-OH serves as a valuable experimental tool for the investigation of enzyme kinetics and mechanisms, particularly for proteases. As an experimental inhibitor of enzymes such as collagenase and pancreatic proteases, it allows researchers to study the intricacies of enzyme-substrate interactions. biosynth.com The inhibitory activity of Z-Ile-Pro-OH is characterized by its ability to decrease the second-order rate constant of hydrolysis, providing a quantitative measure of its effect on enzyme catalysis. biosynth.com

The utility of Z-Ile-Pro-OH as a probe is further underscored by studies on structurally related compounds. For instance, the -Ile-Pro-OH moiety within the inhibitor CA074 has been shown to mimic substrate binding at the S1′ and S2′ subsites of the cysteine protease cathepsin B. nih.gov This substrate-mimicking feature is crucial for its inhibitory function and provides a structural basis for its use in probing the active sites of similar proteases. By observing how Z-Ile-Pro-OH and its analogs interact with an enzyme's active site, researchers can elucidate the structural requirements for substrate recognition and catalysis.

The compound's defined chemical structure and its ability to bind to the active site of proteases make it a suitable probe for various enzymological assays, including those employing mass spectrometric detection to monitor product formation in real-time. biosynth.comgoogle.com Such assays are fundamental for determining enzyme kinetics and for the high-throughput screening of potential inhibitor libraries. google.com

Table 1: Investigated Properties of Z-Ile-Pro-OH and Related Compounds in Enzymological Studies

Compound/MoietyInvestigated Enzyme(s)Key FindingReference
Z-Ile-Pro-OHCollagenase, Pancreatic proteasesExperimental inhibitor, inhibits second-order rate constant of hydrolysis. biosynth.com biosynth.com
-Ile-Pro-OH (in CA074)Cathepsin BMimics substrate binding at S1' and S2' subsites. nih.gov nih.gov
Peptide PhosphonatesTrypsin-fold S1A proteasesPotency influenced by peptide length and prime-side sterics. nih.gov nih.gov

Development of Highly Selective Enzyme Modulators

The development of enzyme inhibitors with high selectivity for their target is a primary goal in drug discovery and chemical biology to minimize off-target effects. researchgate.net While broad-spectrum inhibitors have their utility, selective modulators are crucial for dissecting the roles of individual enzymes in complex biological pathways. nih.gov The chemical scaffold of Z-Ile-Pro-OH presents a promising starting point for the rational design of such selective inhibitors.

The principles of inhibitor design often involve modifying a known inhibitor scaffold to enhance its affinity and selectivity for a specific enzyme. wikipedia.orgresearchgate.net By systematically altering the components of the Z-Ile-Pro-OH molecule—such as the N-terminal benzyloxycarbonyl (Z) group, the isoleucine residue, or the proline residue—researchers can fine-tune its interaction with the target protease. For example, the peptide portion can be elongated or specific amino acids can be substituted to optimize binding to the enzyme's active site pockets. nih.gov

Furthermore, the carbamate (B1207046) functionality in the Z-group is a key feature in many therapeutic agents due to its chemical stability and ability to act as a peptide bond surrogate. acs.org Manipulating this part of the molecule can influence its pharmacokinetic properties and its interactions within the enzyme's active site. acs.org The development of activity-based probes (ABPs) from peptide scaffolds, like those related to Z-Ile-Pro-OH, demonstrates how these molecules can be adapted to create highly specific tools for labeling and studying active enzymes within complex biological systems. nih.govresearchgate.net

Theoretical Exploration of Novel Biological Pathways and Molecular Targets

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for exploring the potential interactions of small molecules like Z-Ile-Pro-OH with various biological targets. nih.govresearchgate.netfrontiersin.org These in silico approaches allow for the prediction of binding affinities and the elucidation of interaction modes at the atomic level, guiding the experimental investigation of new biological pathways and molecular targets. mdpi.commdpi.comresearchgate.net

Molecular docking simulations can be employed to screen virtual libraries of proteins for potential binding partners of Z-Ile-Pro-OH, beyond its known protease targets. researchgate.netmdpi.com By analyzing the predicted binding poses and energies, researchers can identify novel enzymes or receptors that may be modulated by this compound. acs.org For example, a study on peptide analogs of Ile-Pro-Ile utilized molecular docking to investigate interactions with the active site of dipeptidyl peptidase IV (DPP-IV), revealing key structural determinants for inhibition. frontiersin.org A similar approach could be applied to Z-Ile-Pro-OH to explore its potential against a wide range of targets.

Furthermore, computational studies can provide insights into how modifications to the Z-Ile-Pro-OH structure might alter its activity and selectivity, thereby guiding the synthesis of new derivatives with desired biological functions. nih.govtum.de The integration of computational modeling with experimental validation accelerates the discovery of novel functions for existing chemical entities and the pathways they influence.

Integration of Z-Ile-Pro-OH Research into Broader Bioactive Peptide and Chemical Biology Paradigms

The study of Z-Ile-Pro-OH is situated within the broader fields of bioactive peptide research and chemical biology. Bioactive peptides, which are protein fragments that exert specific biological effects, are of great interest for their potential as functional food ingredients and therapeutics. nih.govmdpi.com Small, well-defined peptides like Z-Ile-Pro-OH and the related Ile-Pro-Pro serve as important models for understanding how peptide structure translates into biological activity, such as the inhibition of angiotensin-converting enzyme (ACE). frontiersin.orgglpbio.com

In the context of chemical biology, small molecules and probes are indispensable for the functional investigation of proteins and biological pathways. nih.govresearchgate.netnih.govmdpi.com Z-Ile-Pro-OH, as an enzyme inhibitor, exemplifies the use of a small molecule to perturb and study a specific biological process—proteolysis. biosynth.com The development of activity-based probes from such scaffolds further highlights the synergy between chemistry and biology, enabling the visualization and quantification of enzyme activity in living systems. researchgate.netnih.gov

The knowledge gained from studying the interactions of Z-Ile-Pro-OH with its target enzymes contributes to our fundamental understanding of enzyme-substrate recognition and inhibition. researchgate.netnih.govacs.org This information is not only valuable for the specific enzymes it inhibits but also informs the general principles of protease function and inhibitor design. As such, research on Z-Ile-Pro-OH is an integral part of the larger effort to develop chemical tools and therapeutic leads from peptide-based structures.

Q & A

Q. How should researchers address ethical concerns when sharing Z-Ile-pro-OH data with proprietary constraints?

  • Methodological Answer : Establish data-sharing agreements outlining access tiers (e.g., embargo periods for commercial partners). Use anonymized identifiers for sensitive datasets. Reference institutional review board (IRB) approvals and material transfer agreements (MTAs) in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.